molecular formula C26H39O2PS2 B12732029 O,O'-Di(heptylphenyl)phosphorodithioic acid CAS No. 84540-76-1

O,O'-Di(heptylphenyl)phosphorodithioic acid

Cat. No.: B12732029
CAS No.: 84540-76-1
M. Wt: 478.7 g/mol
InChI Key: PQQAXKJYDBPGJP-FGZHOGPDSA-N
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Description

O,O’-Di(heptylphenyl)phosphorodithioic acid is an organophosphorus compound with the chemical formula C26H39O2PS2. This compound is part of the phosphorodithioic acid family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O’-Di(heptylphenyl)phosphorodithioic acid typically involves the reaction of heptylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of O,O’-Di(heptylphenyl)phosphorodithioic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O,O’-Di(heptylphenyl)phosphorodithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphorodithioate derivatives .

Scientific Research Applications

O,O’-Di(heptylphenyl)phosphorodithioic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used as an additive in lubricants and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of O,O’-Di(heptylphenyl)phosphorodithioic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O,O’-Di(heptylphenyl)phosphorodithioic acid is unique due to its specific heptylphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .

Properties

CAS No.

84540-76-1

Molecular Formula

C26H39O2PS2

Molecular Weight

478.7 g/mol

IUPAC Name

[3-[(2R)-heptan-2-yl]phenoxy]-[4-[(2R)-heptan-2-yl]phenoxy]-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C26H39O2PS2/c1-5-7-9-12-21(3)23-16-18-25(19-17-23)27-29(30,31)28-26-15-11-14-24(20-26)22(4)13-10-8-6-2/h11,14-22H,5-10,12-13H2,1-4H3,(H,30,31)/t21-,22-/m1/s1

InChI Key

PQQAXKJYDBPGJP-FGZHOGPDSA-N

Isomeric SMILES

CCCCC[C@@H](C)C1=CC=C(C=C1)OP(=S)(OC2=CC=CC(=C2)[C@H](C)CCCCC)S

Canonical SMILES

CCCCCC(C)C1=CC=C(C=C1)OP(=S)(OC2=CC=CC(=C2)C(C)CCCCC)S

Origin of Product

United States

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